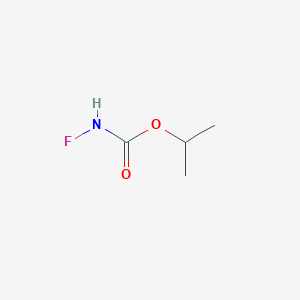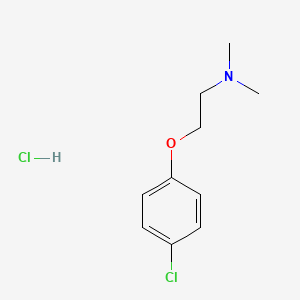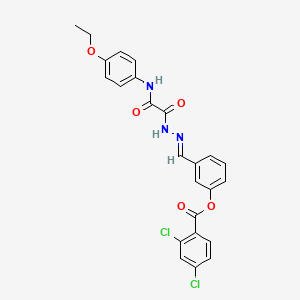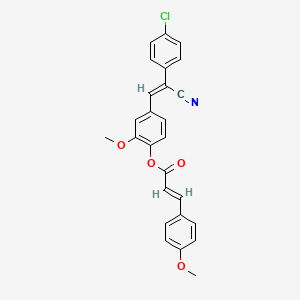
Propan-2-yl fluorocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl fluorocarbamate is a chemical compound with the molecular formula C4H8FNO2. It is known for its unique properties and potential applications in various fields of scientific research. This compound is part of the fluorocarbamate family, which is characterized by the presence of a fluorine atom attached to a carbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropyl fluorocarbamate can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with phosgene to form isopropyl chloroformate, which is then reacted with ammonium fluoride to produce isopropyl fluorocarbamate. The reaction conditions typically involve low temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of isopropyl fluorocarbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the toxic nature of some intermediates and reagents used in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl fluorocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isopropyl carbamate and other by-products.
Reduction: Reduction reactions can convert it into isopropyl amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Isopropyl carbamate and carbon dioxide.
Reduction: Isopropyl amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Isopropyl fluorocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of isopropyl fluorocarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The pathways involved may include the inhibition of cholinesterase enzymes, which are crucial for neurotransmission.
Comparaison Avec Des Composés Similaires
Isopropyl fluorocarbamate can be compared with other fluorocarbamates and carbamate derivatives:
Similar Compounds: Methyl fluorocarbamate, ethyl fluorocarbamate, and phenyl fluorocarbamate.
Uniqueness: Isopropyl fluorocarbamate is unique due to its specific isopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in certain synthetic and biological applications where other fluorocarbamates may not be as effective.
Propriétés
Numéro CAS |
17603-82-6 |
|---|---|
Formule moléculaire |
C4H8FNO2 |
Poids moléculaire |
121.11 g/mol |
Nom IUPAC |
propan-2-yl N-fluorocarbamate |
InChI |
InChI=1S/C4H8FNO2/c1-3(2)8-4(7)6-5/h3H,1-2H3,(H,6,7) |
Clé InChI |
PUSMRHSJWLGANS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,4-dichlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008161.png)

![isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12008185.png)
![N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12008191.png)
![1-[(2-Aminoethyl)amino]-3-(pentyloxy)propan-2-ol](/img/structure/B12008193.png)
![3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol](/img/structure/B12008194.png)
![ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12008197.png)





![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12008232.png)
